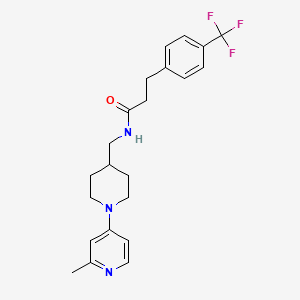

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic small molecule featuring a piperidine core substituted with a 2-methylpyridine moiety and a propanamide linker terminating in a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O/c1-16-14-20(8-11-26-16)28-12-9-18(10-13-28)15-27-21(29)7-4-17-2-5-19(6-3-17)22(23,24)25/h2-3,5-6,8,11,14,18H,4,7,9-10,12-13,15H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMHGXHVWHUPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the trifluoromethyl-substituted phenyl group. Common synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant and Anxiolytic Potential : Compounds with similar structures have been investigated for their effects on neurotransmitter systems. The presence of piperidine and pyridine rings is often associated with activity at serotonin and norepinephrine receptors, which are crucial targets for treating depression and anxiety disorders.

- Anticancer Activity : Research indicates that trifluoromethyl-containing compounds can exhibit anticancer properties by interfering with cell signaling pathways. The mechanism may involve the modulation of protein kinases or other targets involved in tumor growth and proliferation.

- Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Synthesis and Characterization

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step reactions, including:

- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.

- Introduction of the Trifluoromethyl Group : This can be achieved through various fluorination techniques that ensure the stability of the compound.

- Final Coupling Reactions : Combining the synthesized intermediates to form the final amide product.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Antidepressant Activity

In a study evaluating various piperidine derivatives, this compound was tested for its ability to inhibit serotonin reuptake. Results indicated a significant increase in serotonin levels in vitro, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of trifluoromethyl-substituted compounds. In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(b) N-(1-Benzylpiperidin-4-yl)-N-(4-Chloro-3-Methoxyphenyl)propionamide (Compound 31, )

- Substituents : Benzyl (R1), 4-chloro-3-methoxyphenyl (R2).

- Synthetic Yield : 63% .

- Key Differences :

- Methoxy groups are electron-donating, which may alter pharmacokinetics (e.g., slower metabolism than CF₃-substituted analogs).

- Chlorine at the para position could enhance halogen bonding but lacks the steric bulk of CF₃.

Compounds with Trifluoromethyl Substitutions

(a) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()

- Substituents: Fluorinated chromenone-pyrazolopyrimidine core, sulfonamide.

- Molecular Weight : 589.1 g/mol; Melting Point: 175–178°C .

- Key Differences: The chromenone-pyrazolopyrimidine scaffold diverges significantly from the target’s piperidine-amide structure, suggesting different target receptors (e.g., kinase inhibition vs. GPCR modulation). The sulfonamide group introduces hydrogen-bonding capacity absent in the target compound.

(b) N-[(1R,3S)-3-Isopropyl-3-(4-[6-Methyl-4-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-ylcarbonyl)Cyclopentyl]-3-Methyltetrahydro-2H-Pyran-4-amine ()

- Substituents : Trifluoromethylpyridine, cyclopentyl, pyran.

- Synthesis : Reductive amination with sodium triacetoxyborohydride in methylene chloride .

- Key Differences :

- The piperazine-carbonyl group increases rigidity compared to the target’s flexible propanamide linker.

- Cyclopentyl and pyran groups may enhance stereoselective binding but reduce solubility.

Pharmacological and Physicochemical Properties

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with potential biological activities. It features a unique structure that includes a piperidine moiety, a 2-methylpyridine substituent, and a trifluoromethyl phenyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 339.439 g/mol |

| Purity | Typically 95% |

This compound is classified as a carboxamide due to the presence of the carboxamide functional group in its structure, and it belongs to the category of nitrogen-containing heterocycles, which are known for their diverse biological activities.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may lead to various biological effects depending on the target and the biological system involved.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit promising biological activities. For instance, derivatives containing piperidine and pyridine moieties have been shown to possess significant anticancer properties. In vitro assays demonstrated that certain analogs exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy as anticancer agents .

Case Study: Anticancer Activity

A study on related piperidine derivatives revealed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.78 |

| This compound | TBD | TBD |

These results indicate that modifications in the structure can significantly influence biological activity, particularly in cancer cell proliferation inhibition .

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound have been investigated for other pharmacological effects, including anti-inflammatory and analgesic activities. Mechanistic studies suggest that these compounds may inhibit specific signaling pathways involved in inflammation and pain response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.